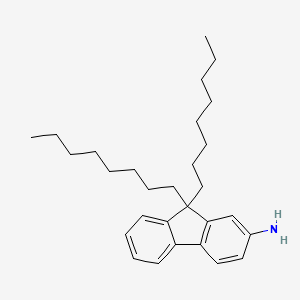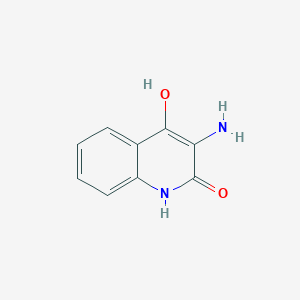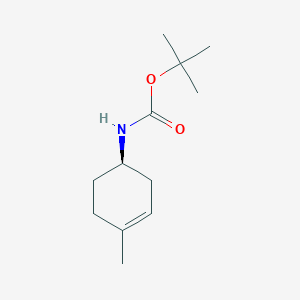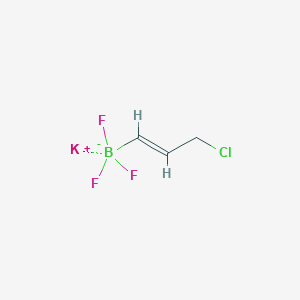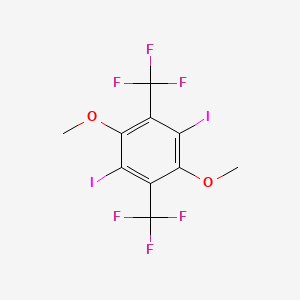
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two iodine atoms, two methoxy groups, and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene typically involves the iodination of a precursor compound, such as 2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene. The reaction is carried out using iodine and an oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the desired positions on the benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Scientific Research Applications
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a diagnostic agent or therapeutic compound in various medical applications.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of iodine and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
1,4-Diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Diiodo-2,5-dimethoxybenzene: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,4-Diiodobenzene: Lacks both the methoxy and trifluoromethyl groups, making it less versatile in terms of chemical modifications and applications.
2,5-Diiodo-1,4-dimethoxybenzene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.
Properties
Molecular Formula |
C10H6F6I2O2 |
|---|---|
Molecular Weight |
525.95 g/mol |
IUPAC Name |
1,4-diiodo-2,5-dimethoxy-3,6-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F6I2O2/c1-19-7-3(9(11,12)13)6(18)8(20-2)4(5(7)17)10(14,15)16/h1-2H3 |
InChI Key |
AYEFDBFEJYXYJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1I)C(F)(F)F)OC)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


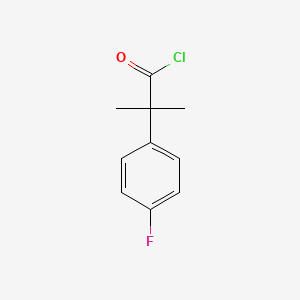


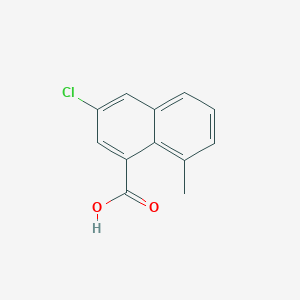
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
